3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole
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Overview
Description
3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole is a heterocyclic compound characterized by the presence of bromine and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole typically involves the bromination of 3,5-bis(trifluoromethyl)pyrazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming pyrazole derivatives with different oxidation states. Reduction reactions may also be employed to modify the trifluoromethyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be utilized.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals or agrochemicals.
Scientific Research Applications
3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism by which 3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)pyrazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-1H-pyrazole: Does not have the trifluoromethyl groups, resulting in different electronic properties and reactivity.
3,5-Dimethyl-4-bromo-1H-pyrazole: Substitutes trifluoromethyl groups with methyl groups, altering its chemical behavior and applications.
Uniqueness: 3,5-Bis-trifluoromethyl-4-bromo-1H-pyrazole is unique due to the combination of bromine and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-bromo-3,5-bis(trifluoromethyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF6N2/c6-1-2(4(7,8)9)13-14-3(1)5(10,11)12/h(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQXMZAIZDYKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(F)(F)F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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